molecular formula C8H5NO4S B1682634 Stattic CAS No. 19983-44-9

Stattic

Cat. No.: B1682634
CAS No.: 19983-44-9
M. Wt: 211.20 g/mol
InChI Key: ZRRGOUHITGRLBA-UHFFFAOYSA-N
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Description

Stattic is a small-molecule inhibitor that selectively targets the signal transducer and activator of transcription 3 (STAT3) protein. STAT3 is a transcription factor involved in various cellular processes, including cell growth and apoptosis. It is constitutively activated in many cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stattic is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the preparation of intermediate compounds, which are then subjected to further reactions to yield this compound. The exact synthetic route and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Stattic undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different properties .

Scientific Research Applications

Key Applications

  • Cancer Therapy
    • Head and Neck Squamous Cell Carcinoma (HNSCC) : Stattic has been shown to enhance radiosensitivity in HNSCC models. Pre-treatment with this compound significantly reduced tumor growth when combined with radiation therapy, indicating its potential as an adjunct treatment in HNSCC management .
    • T-Cell Acute Lymphoblastic Leukemia (T-ALL) : In T-ALL models, this compound effectively reduced cell viability and induced apoptosis. A study demonstrated that this compound inhibited tumor growth in xenograft models, suggesting its promise as a therapeutic agent for T-ALL .
    • Cervical Cancer : Research indicates that this compound inhibits glutathione reductase activity, leading to increased oxidative stress and subsequent cancer cell death. This mechanism was independent of STAT3 signaling, highlighting a novel application for this compound in cervical cancer treatment .
  • Nephroprotection
    • Cisplatin-Induced Acute Kidney Injury : this compound has shown potential in ameliorating nephrotoxicity associated with cisplatin treatment. Studies indicate that it can reduce proteinuria and serum creatinine levels, suggesting a protective effect against kidney damage during chemotherapy .

Table 1: Efficacy of this compound in Various Cancer Models

Cancer TypeIC50 (µM)Mechanism of ActionModel Type
Head and Neck Squamous Cell2.562Inhibition of STAT3-mediated survivalXenograft mouse model
T-Cell Acute Lymphoblastic3.188Induction of apoptosis via STAT3 inhibitionXenograft mouse model
Cervical CancerN/AInhibition of glutathione reductaseIn vitro cell lines

Table 2: Clinical Observations from Nephroprotection Studies

Study FocusOutcomeDosage
Cisplatin-Induced AKIReduced proteinuria and creatinine50 mg/kg p.o., 5 days/week
General Renal FunctionAmelioration of renal dysfunctionN/A

Case Studies

  • Enhancing Radiosensitivity in HNSCC :
    • In a controlled study, this compound was administered prior to radiation therapy in an orthotopic xenograft model of HNSCC. Results showed a significant reduction in tumor volume compared to controls, with enhanced apoptosis markers observed post-treatment .
  • Therapeutic Potential in T-ALL :
    • A recent investigation into T-ALL demonstrated that this compound treatment led to a marked decrease in phosphorylated STAT3 levels over time, correlating with reduced tumor growth rates in xenograft models .
  • Mechanistic Insights in Cervical Cancer :
    • Research highlighted that this compound's inhibition of glutathione reductase resulted in ROS-dependent cell death pathways independent of the STAT3 signaling pathway, suggesting alternative therapeutic avenues for cervical cancer treatment .

Mechanism of Action

Stattic exerts its effects by selectively inhibiting the activation, dimerization, and nuclear translocation of STAT3. It binds to the SH2 domain of STAT3, preventing the binding of tyrosine-phosphorylated peptide motifs. This inhibition blocks the downstream signaling pathways mediated by STAT3, leading to increased apoptosis in STAT3-dependent cancer cells .

Comparison with Similar Compounds

Stattic is unique among STAT3 inhibitors due to its nonpeptidic nature and selective inhibition of the STAT3 SH2 domain. Similar compounds include:

This compound’s uniqueness lies in its ability to inhibit STAT3 activation, dimerization, and nuclear translocation, making it a valuable tool for research and potential therapeutic applications .

Biological Activity

Stattic is a small molecule inhibitor that selectively targets the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often aberrantly activated in various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell proliferation and apoptosis, and potential therapeutic applications.

This compound exerts its effects primarily by binding to the Src Homology 2 (SH2) domain of STAT3, inhibiting its phosphorylation at tyrosine 705 (Y705). This inhibition prevents STAT3 dimerization and nuclear translocation, which are critical for its transcriptional activity. The following table summarizes the key mechanisms through which this compound impacts cellular processes:

MechanismDescription
Inhibition of STAT3 This compound binds to the SH2 domain, preventing phosphorylation and activation of STAT3 .
Induction of Apoptosis Increases apoptotic markers (e.g., cleaved caspase-3) in cancer cells .
Cell Cycle Arrest Causes G1 phase arrest in pancreatic cancer cells by downregulating cyclin D1 and p-Rb .
Reduction of Proliferation Decreases c-Myc expression and enhances p53 activity, leading to reduced cell growth .

1. Pancreatic Cancer

A study demonstrated that this compound significantly inhibited the proliferation of pancreatic cancer cells (PCCs) in a dose- and time-dependent manner. The treatment led to:

  • G1 Phase Arrest: Flow cytometry showed an increase in cells arrested at the G1 phase, correlating with decreased Ki67 expression .
  • Mitochondrial Apoptosis: Increased levels of Bax and cytochrome C, coupled with decreased Bcl-2 expression, indicated that this compound induces apoptosis through a mitochondrial pathway .

2. T-cell Acute Lymphoblastic Leukemia (T-ALL)

In T-ALL models using CCRF-CEM and Jurkat cells:

  • Cytotoxicity: this compound reduced cell viability with IC50 values of 3.188 µM for CCRF-CEM and 4.89 µM for Jurkat cells after 24 hours .
  • Induction of Autophagy: The treatment resulted in increased levels of LC3B, suggesting that this compound also promotes autophagic processes alongside apoptosis .

3. Head and Neck Squamous Cell Carcinoma (HNSCC)

In a xenograft model:

  • Tumor Growth Inhibition: Treatment with this compound (50 mg/kg) significantly inhibited tumor growth when combined with radiotherapy .
  • Enhanced Radiosensitivity: Apoptosis was markedly increased in tumors treated with both this compound and radiation compared to controls, indicating potential as a radiosensitizer .

Additional Findings

Recent studies have suggested novel roles for this compound beyond STAT3 inhibition:

  • STAT3-independent Effects: In cervical cancer cells, this compound was shown to induce cell death through reactive oxygen species (ROS) pathways independent of STAT3 signaling .
  • Renal Protection: In models of cisplatin-induced nephrotoxicity, this compound demonstrated protective effects against renal dysfunction, highlighting its potential in mitigating chemotherapy-related side effects .

Properties

IUPAC Name

6-nitro-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4S/c10-9(11)7-2-1-6-3-4-14(12,13)8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRGOUHITGRLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2(=O)=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381575
Record name 6-Nitro-1-benzothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19983-44-9
Record name Stattic
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19983-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-1-benzothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitrobenzo[b]thiophene 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Nitric acid (10 mL) was slowly added to sulfuric acid (10 mL) at 0° C., and the mixture was stirred at the same temperature for 10 min. To this solution was slowly added 1-benzothiophene 1,1-dioxide (3.99 g) at 0° C., and the mixture was further stirred at the same temperature for 30 min. The reaction mixture was poured into ice water, and the mixture was extracted with ethyl acetate. The extract was washed twice with water, saturated aqueous sodium hydrogencarbonate solution and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was recrystallized from ethyl acetate-hexane to give the title compound as a pale-yellow solid (yield 4.26 g, 84%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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